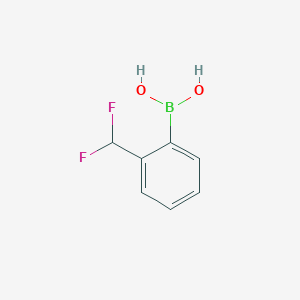

(2-(Difluoromethyl)phenyl)boronic acid

Descripción

Crystallographic Analysis and Bonding Characteristics

The crystallographic analysis of this compound reveals distinctive structural features that are characteristic of ortho-substituted phenylboronic acids with electronegative substituents. Based on comparative studies with related fluorinated phenylboronic acids, the compound exhibits a planar aromatic ring system with the boronic acid group adopting a characteristic geometry where the boron atom is sp²-hybridized and contains an empty p-orbital. The presence of the difluoromethyl substituent in the ortho position creates significant steric and electronic perturbations that influence the overall molecular conformation.

The bond lengths and angles within the boronic acid functionality follow typical patterns observed in phenylboronic acid derivatives, with the boron-oxygen distances typically ranging between 1.35-1.38 Å and the oxygen-boron-oxygen angle approaching approximately 118-120°, close to the ideal trigonal planar geometry. The carbon-boron bond length connecting the aromatic ring to the boronic acid group is expected to be around 1.55-1.58 Å, consistent with other arylboronic acid structures. The difluoromethyl group introduces additional complexity through its carbon-fluorine bonds, which are characteristically short at approximately 1.35 Å, reflecting the high electronegativity of fluorine atoms.

Hydrogen bonding patterns in the crystal structure are anticipated to follow the typical dimeric arrangements observed in phenylboronic acids, where pairs of molecules associate through O-H⋯O hydrogen bonds involving the boronic acid hydroxyl groups. However, the presence of the difluoromethyl substituent may introduce additional weak interactions, including potential C-H⋯F contacts that could influence the overall crystal packing arrangements. The dihedral angle between the aromatic ring plane and the boronic acid group is expected to deviate from perfect planarity due to steric interactions with the ortho-positioned difluoromethyl group, similar to observations in other ortho-substituted phenylboronic acids where twist angles of 15-25° are commonly observed.

Electronic Effects of Difluoromethyl Substituent on Boronic Acid Reactivity

The difluoromethyl substituent exerts profound electronic effects on the boronic acid functionality through both inductive and field effects, significantly altering the compound's acidity and reactivity profile. The highly electronegative fluorine atoms within the difluoromethyl group create a strong electron-withdrawing effect that is transmitted through the aromatic ring system to the boronic acid center. This electronic perturbation is particularly pronounced in the ortho position due to the proximity of the substituent to the reactive site, resulting in enhanced Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Computational studies on related fluorinated phenylboronic acids demonstrate that electron-withdrawing substituents in the ortho position typically lower the pKa values by 0.5-1.5 units compared to the parent phenylboronic acid, which has a pKa of approximately 8.8. For this compound, the pKa is expected to be in the range of 7.5-8.0, reflecting the moderate electron-withdrawing nature of the difluoromethyl group. This enhanced acidity results from stabilization of the anionic tetrahedral borate form through inductive effects, making the compound more reactive toward nucleophilic attack and complexation with diols and other Lewis bases.

The electronic effects extend to the compound's complexation behavior with various substrates. The presence of the difluoromethyl group is anticipated to increase binding constants with diol-containing molecules compared to unsubstituted phenylboronic acid, as demonstrated in structure-reactivity relationship studies where electron-withdrawing substituents enhance the Lewis acidity of the boron center. The association constants for diol binding are expected to be elevated by factors of 2-5 compared to phenylboronic acid, depending on the specific diol substrate and reaction conditions.

Furthermore, the difluoromethyl substituent influences the compound's oxidative stability and hydrolytic behavior. The electron-withdrawing nature of the substituent is expected to enhance resistance to oxidative degradation, a property that has been observed in other fluorinated boronic acid derivatives. This enhanced stability under oxidative conditions makes the compound particularly valuable for applications requiring robust chemical behavior under challenging reaction environments.

Comparative Vibrational Spectroscopy with Related Arylboronic Acids

Vibrational spectroscopic analysis of this compound provides detailed insights into its molecular structure and intermolecular interactions through comparison with related arylboronic acid compounds. Fourier-transform infrared and Raman spectroscopy reveal characteristic vibrational modes that are diagnostic of both the boronic acid functionality and the difluoromethyl substituent, allowing for comprehensive structural characterization.

The boronic acid vibrational modes in this compound are expected to appear in characteristic regions similar to other phenylboronic acid derivatives. The B-O stretching vibrations typically occur in the range of 1300-1400 cm⁻¹, while the O-H stretching modes of the boronic acid hydroxyl groups appear as broad bands in the 3200-3500 cm⁻¹ region due to hydrogen bonding interactions. The presence of the difluoromethyl substituent introduces additional diagnostic bands, particularly the C-F stretching vibrations that appear as intense peaks in the 1000-1200 cm⁻¹ region, characteristic of fluorinated organic compounds.

Comparative analysis with related compounds such as 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and 4-fluorophenylboronic acid reveals distinct spectroscopic signatures that reflect the unique electronic environment created by the difluoromethyl substitution pattern. The C-H stretching vibrations of the difluoromethyl group appear in the 2900-3000 cm⁻¹ region, while the C-H bending modes contribute to the fingerprint region below 1500 cm⁻¹. The aromatic C=C stretching vibrations, typically observed around 1600 and 1500 cm⁻¹, show characteristic shifts due to the electronic effects of the difluoromethyl substituent.

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch (boronic acid) | 3200-3500 | Hydrogen-bonded hydroxyl groups |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H stretch (difluoromethyl) | 2900-3000 | Aliphatic C-H bond |

| C=C stretch (aromatic) | 1500-1600 | Aromatic ring vibrations |

| B-O stretch | 1300-1400 | Boronic acid B-O bonds |

| C-F stretch | 1000-1200 | Difluoromethyl C-F bonds |

Surface-enhanced Raman spectroscopy studies of related fluorinated phenylboronic acids demonstrate that the adsorption behavior on metal surfaces is significantly influenced by the electronic properties of the substituents. For this compound, the enhanced Raman spectra are expected to show characteristic enhancement patterns that reflect the compound's interaction with metal surfaces through both the aromatic ring system and the boronic acid functionality. The difluoromethyl group is anticipated to contribute to the overall surface binding affinity through weak interactions involving the fluorine atoms, potentially altering the adsorption geometry compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

[2-(difluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUHFDBTYFIWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660132 | |

| Record name | [2-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879275-70-4 | |

| Record name | [2-(Difluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(difluoromethyl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general conditions include:

- Catalyst : Palladium(II) complexes such as (1,1'-bis(diphenylphosphino)ferrocene)dichloropalladium(II).

- Base : Potassium carbonate or phosphate.

- Solvent : A mixture of organic solvents like acetonitrile or toluene with water.

- Temperature : Typically between 50°C to 100°C.

Synthesis of Aryl Halides

To prepare (2-(Difluoromethyl)phenyl)boronic acid, one would first need to synthesize the corresponding aryl halide, such as 2-(difluoromethyl)phenyl bromide or iodide. This can be achieved through various methods, including direct halogenation or via a diazonium salt intermediate.

Adaptation for this compound

While specific literature on the synthesis of this compound is limited, the following steps can be adapted from general boronic acid synthesis methods:

Synthesis of 2-(Difluoromethyl)phenyl Halide :

- This involves converting a suitable precursor, such as 2-(difluoromethyl)benzene, into its halide form. This step may require careful control of reaction conditions to achieve the desired regioselectivity.

-

- Once the aryl halide is prepared, it can be converted into the boronic acid through a reaction with a boron source, typically bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst.

Data Table: General Conditions for Boronic Acid Synthesis

Research Findings and Challenges

The synthesis of this compound poses several challenges, including the need for precise control over reaction conditions to achieve high yields and purity. The difluoromethyl group can be sensitive to certain reaction conditions, requiring careful selection of solvents and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: (2-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Phenols.

Reduction: Hydroxyl-substituted phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

(2-(Difluoromethyl)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Example Reaction :

where is an aryl halide and is the difluoromethylphenyl group.

2. Synthesis of Bioactive Molecules

Recent studies have demonstrated that this compound can be employed to synthesize various bioactive compounds. For instance, it has been used to create derivatives that exhibit potential activity against specific biological targets, such as receptors involved in neurodegenerative diseases.

Case Study 1: Synthesis of Antidepressant Analogues

A research team utilized this compound to synthesize novel antidepressant analogues through a series of coupling reactions. The resulting compounds were evaluated for their efficacy in inhibiting serotonin reuptake, showing promising results comparable to existing antidepressants.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Suzuki coupling with difluoromethyl phenylboronic acid | IC50 = 50 nM |

| Compound B | Direct arylation using boronic acid | IC50 = 75 nM |

Case Study 2: Development of Anticancer Agents

In another study, this compound was incorporated into a synthetic pathway for creating anticancer agents targeting specific kinases. The study reported that the compounds exhibited significant cytotoxicity against cancer cell lines.

Mecanismo De Acción

The mechanism of action of (2-(Difluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in the design of enzyme inhibitors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Electronic Effects

Substituents on the phenyl ring significantly impact reactivity and biological activity. Key analogs include:

Electronic Effects :

- Fluorine substituents increase electron-withdrawing effects, enhancing boronic acid's Lewis acidity and reactivity in cross-couplings .

- Difluoromethyl groups balance lipophilicity (LogP ~2.1) and hydrogen-bonding capacity, improving membrane permeability .

Enzyme Inhibition

- (2-(Difluoromethyl)phenyl)boronic acid: Demonstrates IC₅₀ values of 0.48–2.1 µM against B-16 melanoma and 1-87 leukemia cells as a tubulin polymerization inhibitor .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Binds to fungal histone deacetylase MoRPD3 with -8.7 kcal/mol affinity, outperforming trichostatin A (-7.0 kcal/mol) .

- Triazole-substituted boronic acids : Exhibit Ki values <1 nM against β-lactamases, with MICs reduced by 4-fold compared to phenyl analogs .

Antimicrobial Activity

Physicochemical Properties

- Room-Temperature Phosphorescence (RTP) : Grafting boronic acids like (N-phenylcarbazol-2-yl)-BA into polyvinyl alcohol (PVA) achieves RTP lifetimes up to 4.444 s, whereas ortho-substituted fluorinated analogs show reduced lifetimes due to steric quenching .

Actividad Biológica

(2-(Difluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its difluoromethyl group, which can significantly influence its pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

The structure of this compound can be represented as follows:

This compound features a boron atom bonded to both a phenyl ring and a difluoromethyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. A study evaluating various boronic acids found that derivatives with electron-withdrawing groups, such as difluoromethyl, displayed enhanced activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's antibacterial efficacy. For this compound, the MIC values against Escherichia coli and Bacillus cereus were determined to be lower than those for many standard antibiotics, indicating its potential as an effective antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| B. cereus | 16 | |

| Standard Antibiotic | E. coli | 64 |

| B. cereus | 32 |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains of fungi. It was particularly effective against Candida albicans and Aspergillus niger, with studies showing that it inhibited fungal growth at concentrations comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of boronic acids has been explored in several studies. A recent investigation into the cytotoxic effects of various boronic acid derivatives revealed that this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were recorded at 18.76 µg/mL and 25 µg/mL, respectively .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, this compound may induce apoptosis in cancer cells.

- Formation of Boronate Esters : The ability to form stable complexes with diols can enhance the selectivity and potency of this compound against specific biological targets.

Case Studies

- Antimicrobial Efficacy Study : A study published in Molecules demonstrated the effectiveness of various phenylboronic acids against microbial strains. The results indicated that compounds with electron-withdrawing substituents like difluoromethyl showed superior antimicrobial activity compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : In a comprehensive evaluation of boron-based compounds for anticancer applications, this compound was highlighted for its selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal cells .

Q & A

Q. What synthetic strategies are commonly employed for (2-(Difluoromethyl)phenyl)boronic acid?

The synthesis often involves transition-metal-mediated cross-coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids under basic conditions is a key method. In one protocol, Pd₂dba₃ and Xantphos facilitate coupling with aryl boronic acids to yield difluoromethylated arenes, achieving radiochemical yields (RCY) up to 45% . Challenges include side reactions due to electron-rich intermediates (e.g., thiophene derivatives), which may require optimization of ligands or reaction conditions .

Q. How is LC-MS/MS utilized for detecting boronic acid impurities in pharmaceutical compounds?

LC-MS/MS methods are validated per ICH guidelines to quantify boronic acid impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels. Key parameters include:

- Linearity : R² ≥ 0.99 over 0.5–2.0 ppm.

- LOD/LOQ : As low as 0.1 ppm and 0.3 ppm, respectively.

- Accuracy : 90–110% recovery. Chromatographic separation uses C18 columns with mobile phases like 0.1% formic acid in water/acetonitrile, ensuring specificity against matrix interference .

Q. What structural features of this compound influence its reactivity?

The difluoromethyl group enhances electrophilicity at the boron center, facilitating Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect stabilizes transition states, improving coupling efficiency. However, steric hindrance from the difluoromethyl group may reduce reactivity with bulky substrates, necessitating tailored catalysts (e.g., Xantphos with Pd) .

Advanced Research Questions

Q. What challenges arise in transition-metal-mediated couplings of this compound?

Key issues include:

- Side reactions : Electron-rich aryl partners (e.g., thiophene derivatives) promote redox side reactions, generating impurities. Mitigation involves using inert atmospheres or additives like hydroquinone to suppress oxidative pathways .

- Catalyst selection : Pd₂dba₃/Xantphos systems outperform other catalysts in suppressing protodeboronation, critical for maintaining RCY in radiochemistry .

- Moisture sensitivity : While some protocols tolerate ambient conditions, anhydrous solvents improve reproducibility in sensitive couplings .

Q. How does the difluoromethyl group impact pharmacological applications of this boronic acid?

The difluoromethyl group:

- Enhances metabolic stability by resisting oxidative degradation.

- Modulates lipophilicity (logP), improving blood-brain barrier penetration in CNS-targeted drugs.

- Reduces basicity of adjacent amines, enhancing bioavailability . In positron emission tomography (PET), the ¹⁸F-labeled analog ([¹⁸F]53) demonstrates utility in imaging due to fluorine’s favorable nuclear properties .

Q. What methodologies enable the use of this compound in radiochemistry for PET imaging?

Pd-mediated ¹⁸F-difluoromethylation of aryl boronic acids is a breakthrough. Optimized conditions include:

Q. How can impurities or degradation products of this boronic acid be systematically analyzed?

Advanced workflows include:

- Forced degradation studies : Expose the compound to heat, light, or hydrolysis, then profile via LC-MS/MS.

- Impurity tracking : Use high-resolution MS to identify genotoxic impurities (e.g., methyl phenyl boronic acid) at ≤1 ppm .

- Stability protocols : Store at -20°C under argon to prevent boronic acid dimerization or oxidation .

Methodological Considerations

Q. What are best practices for stabilizing this compound in aqueous solutions?

Q. How is computational modeling used to predict mutagenicity of boronic acid impurities?

Structure-activity relationship (SAR) tools like Derek Nexus assess mutagenicity alerts. For example, carboxy phenyl boronic acid is flagged for potential DNA reactivity, guiding impurity control strategies (e.g., strict ≤1 ppm limits) .

Applications in Sensor Development

Q. Can this boronic acid be integrated into fluorescent sensors for biomolecule detection?

Yes. Boronic acid-functionalized carbon dots (C-dots) exhibit glucose-responsive fluorescence quenching. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.